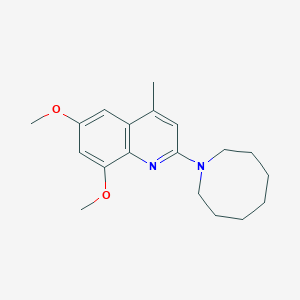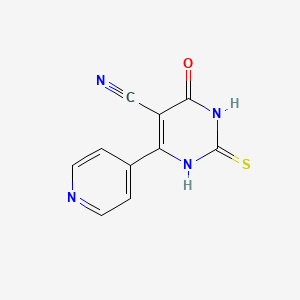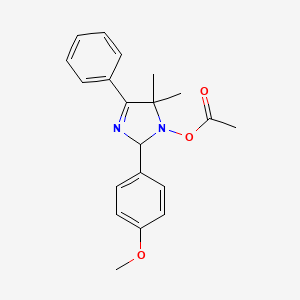
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as LUF6000, is a novel small molecule compound that has been synthesized for potential use in scientific research applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for further study as a potential cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its specificity for the PI3K/Akt/mTOR signaling pathway, which makes it a promising candidate for targeted cancer therapy. However, one limitation of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its relatively low potency compared to other PI3K inhibitors, which may limit its effectiveness as a cancer treatment.
Direcciones Futuras
There are several potential future directions for the study of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, including:
1. Further optimization of the synthesis method to improve the potency and selectivity of the compound.
2. Investigation of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Study of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
4. Investigation of the potential use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide as a diagnostic tool for cancer, by measuring the levels of the PI3K/Akt/mTOR signaling pathway in tumor cells.
In conclusion, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a promising novel small molecule compound that has potential applications in scientific research, particularly in the study of cancer. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further study, and there are several potential future directions for its investigation.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves several steps, including the reaction of 3-cyano-4,5-diphenyl-2-furan carboxylic acid with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride to form an intermediate. This intermediate is then reacted with ammonia to form the final product, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been found to have potential applications in scientific research, particularly in the study of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-19(2)23-15-14-20(3)16-25(23)33-18-26(32)31-29-24(17-30)27(21-10-6-4-7-11-21)28(34-29)22-12-8-5-9-13-22/h4-16,19H,18H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJTYIMLIMDENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-4,5-diphenylfuran-2-YL)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)

![2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5122890.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5122898.png)
![4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)